molecular formula C6H9NO B6250444 3-isocyanato-3-methylbut-1-ene CAS No. 2778-39-4

3-isocyanato-3-methylbut-1-ene

Cat. No.: B6250444
CAS No.: 2778-39-4
M. Wt: 111.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-3-methylbut-1-ene is an organic compound with the molecular formula C_6H_9NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-3-methylbut-1-ene typically involves the reaction of 3-methylbut-1-ene with phosgene (COCl_2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride (HCl) to form the isocyanate group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of safer and more efficient reagents and catalysts to optimize yield and minimize hazardous by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-3-methylbut-1-ene undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: The isocyanate group can react with itself or other compounds to form polymers.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the reaction with water.

Scientific Research Applications

3-Isocyanato-3-methylbut-1-ene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Employed in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-isocyanato-3-methylbut-1-ene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Isocyanato-3-methylbut-1-yne: Similar structure but with a triple bond instead of a double bond.

    3-Isocyanato-3-methylbutane: Similar structure but with a saturated carbon chain.

    3-Isocyanato-3-methylbut-2-ene: Similar structure but with the isocyanate group attached to a different position on the butene backbone.

Uniqueness

3-Isocyanato-3-methylbut-1-ene is unique due to its specific reactivity and the position of the isocyanate group on the butene backbone. This unique structure allows for specific reactions and applications that may not be possible with other similar compounds.

Properties

CAS No.

2778-39-4

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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